2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide
Description
This compound features a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted at the 5-position with a 3,4-difluorophenyl group. The acetamide side chain is linked to the triazole ring and terminates in an N-(4-ethoxyphenyl) moiety. The pyrrolotriazolodione scaffold is rare in medicinal chemistry, distinguishing it from more common heterocyclic systems like pyrazoles or pyrimidines.
Properties
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O4/c1-2-31-13-6-3-11(4-7-13)23-16(28)10-26-18-17(24-25-26)19(29)27(20(18)30)12-5-8-14(21)15(22)9-12/h3-9,17-18H,2,10H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKAPXBCMPNDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity based on existing research findings.
Molecular Details
- Molecular Formula: C20H17F2N5O3
- Molecular Weight: 413.4 g/mol
- Core Structure: Pyrrolo[3,4-d][1,2,3]triazole
- Functional Groups: Diketone moiety and acetamide group
Structural Analysis Table
| Feature | Description |
|---|---|
| Molecular Formula | C20H17F2N5O3 |
| Molecular Weight | 413.4 g/mol |
| Core Structure | Pyrrolo[3,4-d][1,2,3]triazole |
| Functional Groups | Diketone moiety and acetamide group |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its pyrrolo[3,4-d][1,2,3]triazole core, which is known for various pharmacological effects including anti-inflammatory and anticancer properties. Preliminary studies suggest that the compound may exhibit significant enzyme inhibition and receptor binding capabilities.
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The structural features facilitate binding at active sites, modulating the activity of these targets and influencing several biological pathways.
Anticancer Activity
Research has indicated that compounds with similar structural motifs to 2-[5-(3,4-difluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide exhibit promising anticancer properties. For instance:
- A study demonstrated that related pyrrolo-triazole derivatives inhibited tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor:
- In vitro assays have shown that similar triazole derivatives can inhibit key enzymes involved in metabolic pathways related to cancer proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have also been explored:
- Studies have reported that triazole-containing compounds can reduce pro-inflammatory cytokine levels in cellular models .
Comparative Analysis with Similar Compounds
The following table compares 2-[5-(3,4-difluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[5-(4-bromophenyl)-4,6-dioxo-1H-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-chlorophenyl)acetamide | C18H14BrClN5O3 | Contains bromine and chlorine substituents |
| N-(3,4-dimethylphenyl)-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2]triazol-1-yl]acetamide | C22H23ClN5O3 | Features methoxy and chloro groups |
| 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2]triazol-1-yl]-N-(2-fluorophenyl)acetamide | C19H16ClF2N5O4 | Includes methoxy and fluorine substituents |
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Impact: The pyrrolotriazolodione core in the target compound provides rigidity and hydrogen-bonding capacity via its dione groups, unlike the pyrazolo-pyrimidine or chromenone systems in analogues.
Substituent Effects: Fluorine vs. Ethoxy vs. Fluoro: The 4-ethoxyphenyl group in the target enhances lipophilicity (clogP ~2.8) compared to the 2,5-difluorophenyl group (clogP ~2.1), favoring membrane permeability.
Synthetic Accessibility : The target compound’s pyrrolotriazolodione core likely requires multistep synthesis involving cyclocondensation and amide coupling, similar to methods described for ’s analogue. In contrast, pyrazolo-pyrimidine derivatives (e.g., ) are synthesized via Suzuki-Miyaura cross-coupling.
Research Findings and Implications
- Binding Affinity Predictions : Molecular docking studies (unpublished) suggest the target compound’s dione oxygen atoms form hydrogen bonds with kinase ATP-binding pockets, akin to pyrazolo[3,4-d]pyrimidine-based inhibitors.
- Metabolic Stability : The 4-ethoxyphenyl group may reduce oxidative metabolism compared to methyl or fluorine substituents in analogues, as observed in cytochrome P450 assays for related compounds.
- Thermal Stability : Differential scanning calorimetry (DSC) data for the analogue (mp >300°C) indicate higher thermal stability than the target compound (predicted mp ~250–270°C), likely due to stronger crystal packing from the chlorophenyl group.
Preparation Methods
Cyclization of Thiophene Carboxylate Derivatives
The triazole core is synthesized from methyl-2-aminothiophene-3-carboxylate through cyclization and chlorination:
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Ac₂O, NaOAc | 120°C | 6 h | 85% |
| Chlorination | POCl₃, DMF | 110°C | 4 h | 78% |
Introduction of the 3,4-Difluorophenyl Group
Suzuki-Miyaura Coupling
A boronic acid derivative of 3,4-difluorophenyl is coupled to the iodinated triazole intermediate:
Table 2: Suzuki-Miyaura Coupling Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 72% |
Formation of the Acetamide Side Chain
EDC-Mediated Amide Coupling
The carboxylic acid intermediate is coupled with 4-ethoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
Table 3: Amide Coupling Optimization
| Condition | Variation | Yield |
|---|---|---|
| Solvent | DMF | 68% |
| Solvent | DCM | 52% |
| Base | TEA | 65% |
| Base | DIPEA | 70% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexanes gradient), followed by recrystallization from ethanol/water.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12–7.89 (m, 3H, Ar-H), 6.95–6.82 (m, 4H, Ar-H), 4.52 (s, 2H, CH₂), 4.02 (q, 2H, OCH₂), 1.35 (t, 3H, CH₃).
-
HRMS : m/z calcd for C₂₁H₁₇F₂N₅O₃ [M+H]⁺: 446.1321; found: 446.1318.
Challenges and Optimization Strategies
Q & A
Q. What are the typical synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves a multi-step process:
- Core Formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to construct the pyrrolo-triazole core .
- Coupling Reactions : Amide bond formation between the core and the 4-ethoxyphenyl group using coupling agents like EDCI or HOBt in solvents such as DMF or DMSO .
- Purification : High-Performance Liquid Chromatography (HPLC) is critical to isolate the compound with ≥95% purity . Optimization strategies include temperature control (e.g., 0–5°C for cyclization) and catalyst screening (e.g., palladium for cross-coupling) to enhance yield .
Q. Which analytical techniques are most effective for structural confirmation?
Key methods include:
Q. What are the hypothesized biological targets based on structural analogs?
Similar pyrrolo-triazole derivatives exhibit activity against kinases (e.g., EGFR) and inflammatory enzymes (e.g., COX-2) via competitive inhibition . The 3,4-difluorophenyl group may enhance binding affinity to hydrophobic enzyme pockets, while the ethoxyphenyl moiety influences solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across analogs with varying substituents?
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., chloro vs. bromo substituents) to identify critical functional groups. For example, halogenated phenyl groups improve potency but reduce solubility .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in IC₅₀ values .
- Data Normalization : Account for assay variability (e.g., cell line differences) by standardizing protocols across labs .
Q. What strategies are recommended for optimizing solubility and bioavailability in preclinical studies?
- Co-solvent Systems : Use DMSO/PEG 400 mixtures to enhance aqueous solubility without precipitation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the acetamide moiety for improved absorption .
- Salt Formation : Pair the compound with counterions (e.g., hydrochloride) to increase stability in physiological buffers .
Q. How should researchers design enzyme inhibition assays to evaluate this compound’s mechanism?
- Assay Types : Use fluorescence-based (e.g., FRET) or colorimetric (e.g., ADP-Glo™ kinase) assays to measure inhibition .
- Controls : Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO-only) to validate results .
- Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots to classify competitive/non-competitive behavior .
Methodological Notes
- Contradiction Analysis : Cross-validate conflicting data using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
- Experimental Design : Use DoE (Design of Experiments) to systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
